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Compound of Interest

Compound Name: Halenaquinone

Cat. No.: B1672917

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of
Halenaquinone, a marine-derived pentacyclic polyketide. It includes detailed Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with experimental
protocols for their acquisition. Furthermore, this guide elucidates the inhibitory effects of
Halenaquinone on key cellular signaling pathways, offering valuable insights for drug
discovery and development.

Spectroscopic Data of Halenaquinone

The structural elucidation of Halenaquinone has been accomplished through a combination of
spectroscopic technigues. The following tables summarize the key *H and 3C NMR, MS, and
IR data reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Spectroscopic Data of Halenaquinone
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.98 d 8.0 H-4
7.63 t 8.0 H-3
7.50 d 8.0 H-2
7.25 S H-11

6.99 S H-14

3.14 dd 17.0,5.0 H-1p3
2.89 dd 17.0,11.0 H-1a
2.30 m H-6a

2.05 m H-7

1.85 m H-7

1.62 S 15-CHs

13C NMR Spectroscopic Data of Halenaquinone
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Chemical Shift (8) ppm Carbon Type Assighment
183.8 C C-8
183.1 C C-5
179.8 C C-13
161.7 C C-14a
155.8 C C-9a
147.2 C C-11a
135.5 CH C-3
133.5 C C-4a
131.9 CH C-4
128.8 C C-1b
126.8 CH C-2
121.2 CH C-11
119.9 C C-5a
118.8 CH C-14
50.1 C C-7a
45.9 CH C-6a
37.1 CH: C-1
325 CH: C-7
28.1 CHs 15-CHs

Note: NMR data is typically acquired in deuterated chloroform (CDCIs). Chemical shifts are

referenced to the residual solvent peak.

Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) provides the exact mass of Halenaquinone,
confirming its molecular formula.

Mass Spectrometry Data of Halenaquinone

Mass-to-Charge

lonization Mode Formula Assighment
(m/z)

ESI+ 355.0919 C20H150s [M+H]*+

ESI+ 377.0738 C20H14NaOs [M+Na]*

Infrared (IR) Spectroscopy

The infrared spectrum of Halenaquinone reveals the presence of key functional groups.

Infrared (IR) Spectroscopic Data of Halenaquinone

Wavenumber (cm~12) Description

1705 C=0 stretch (quinone)

1650 C=0 stretch (a,B-unsaturated ketone)
1620 C=C stretch (aromatic)

1580 C=C stretch (aromatic)

1280 C-O stretch

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for
Halenaquinone, based on standard methodologies for natural products.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified Halenaquinone in 0.5-0.7
mL of deuterated chloroform (CDCl3).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

'H NMR Acquisition: Acquire *H NMR spectra using a standard pulse sequence. Typical
parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire 3C NMR spectra using a proton-decoupled pulse sequence.
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5
seconds, and a larger number of scans compared to *H NMR to compensate for the lower
natural abundance of 13C.

Data Processing: Process the raw data using appropriate NMR software, including Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak of CDCIs (8H 7.26 ppm, dC 77.16 ppm).

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of Halenaquinone (approximately 1 ug/mL) in
a suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF)
or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire mass
spectra in positive ion mode over a suitable m/z range (e.g., 100-1000).

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]* and/or [M+Na]*)
and use it to calculate the elemental composition.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare a thin film of Halenaquinone by dissolving a small amount of
the compound in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate
on a salt plate (e.g., NaCl or KBr). Alternatively, prepare a KBr pellet by grinding a small
amount of Halenaquinone with dry KBr powder and pressing it into a thin disk.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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o Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400
cm™1).

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in Halenaquinone.

Biological Activity and Signaling Pathways

Halenaquinone exhibits a range of biological activities, including potent inhibitory effects on
key enzymes involved in cellular signaling.

Inhibition of Farnesyltransferase

Farnesyltransferase (FTase) is a crucial enzyme in the post-translational modification of Ras
proteins, which are key regulators of cell growth and proliferation. Inhibition of FTase can
disrupt aberrant Ras signaling, a common feature in many cancers.[1]
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Inhibition by Halenaquinone
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Inhibition of Farnesyltransferase by Halenaquinone.

Inhibition of the PI3K/Akt Sighaling Pathway
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The Phosphatidylinositol 3-kinase (PI13K)/Akt signaling pathway is a critical regulator of cell
survival, proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many

cancers. Halenaquinone has been shown to inhibit PI3K, leading to the induction of apoptosis
in cancer cells.
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PI3K/Akt Signaling Pathway
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Inhibition of the PI3K/Akt Pathway by Halenaquinone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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